Epinine

説明

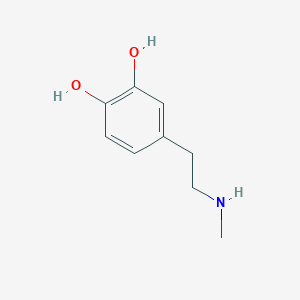

Structure

3D Structure

特性

IUPAC Name |

4-[2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKZFDYBISXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198205 | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-15-5 | |

| Record name | Epinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylaminoethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epinine: A Technical Guide to its Dopamine Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is a sympathomimetic amine that acts as a full agonist at dopamine (B1211576) receptors, as well as at alpha- and beta-adrenoceptors. As the active metabolite of the orally active inotropic agent ibopamine (B1674151), understanding its specific interactions with dopamine receptor subtypes is crucial for elucidating its therapeutic effects and guiding the development of novel dopaminergic drugs. This technical guide provides a comprehensive overview of this compound's agonist activity at dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. It includes a summary of available quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes within the central nervous system (CNS) and periphery, including motor control, cognition, motivation, and neuroendocrine regulation.[1] They are broadly classified into two families: D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4).[1][2] D1-like receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[3] this compound, as an agonist at these receptors, modulates these critical signaling cascades. This guide delves into the specifics of these interactions.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various dopamine receptor subtypes. It is important to note that specific experimental values for this compound across all five subtypes are not extensively reported in publicly available literature. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions outlined in the cited literature.

Table 1: Binding Affinity (Ki) of this compound for Dopamine Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue/Cell Line | Radioligand | Reference |

| D1 | This compound (N-methyldopamine) | Data Not Available | - | - | - |

| D2 | This compound (N-methyldopamine) | Data Not Available | - | - | - |

| D3 | This compound (N-methyldopamine) | Data Not Available | - | - | - |

| D4 | This compound (N-methyldopamine) | Data Not Available | - | - | - |

| D5 | This compound (N-methyldopamine) | Data Not Available | - | - | - |

Note: Despite extensive searches, specific Ki values for this compound at individual dopamine receptor subtypes were not found in the available literature. Researchers are encouraged to perform radioligand binding assays as described in Section 3.1 to determine these values.

Table 2: Functional Potency (EC50) of this compound at Dopamine Receptor Subtypes

| Receptor Subtype | Assay | EC50 (nM) | Species/Tissue/Cell Line | Response Measured | Reference |

| D1-like | cAMP Accumulation | Data Not Available | - | Increased cAMP | - |

| D2-like | cAMP Inhibition | Data Not Available | - | Decreased cAMP | - |

| D2-like | Prolactin Release Inhibition | Data Not Available | Pituitary Cells | Decreased Prolactin | - |

| D2, D3, D4 | GTPγS Binding | Data Not Available | - | Increased GTPγS Binding | - |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the agonist activity of this compound at dopamine receptors.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes.

Objective: To determine the binding affinity of this compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing a specific human or rat dopamine receptor subtype (D1, D2, D3, D4, or D5).

-

Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).

-

Unlabeled Ligand (Competitor): this compound hydrochloride.

-

Non-specific Binding Determinant: A high concentration of a known antagonist for the receptor subtype (e.g., 10 µM haloperidol (B65202) for D2-like receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration determined by optimization (e.g., 10-50 µg protein per well).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume typically 200-250 µL):

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant.

-

Competition: Membrane preparation, radioligand, and serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for Determining Agonist Potency (EC50)

This protocol describes a general method to measure the effect of this compound on adenylyl cyclase activity, which is a hallmark of D1-like (stimulation) and D2-like (inhibition) receptor activation.

Objective: To determine the EC50 of this compound for stimulating (D1-like) or inhibiting (D2-like) cAMP production.

Materials:

-

Cell Line: A stable cell line expressing the dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293).

-

Culture Medium: Appropriate for the cell line (e.g., DMEM/F12 with 10% FBS).

-

Stimulation Buffer: e.g., HBSS or PBS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556): (For D2-like receptor assays) to pre-stimulate adenylyl cyclase.

-

This compound hydrochloride.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., TR-FRET, HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer (if required by the kit).

-

Plate reader compatible with the chosen assay kit.

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture: Seed the cells in multi-well plates and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

For D2-like receptor assays: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Agonist Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control (basal) and a positive control (a known full agonist for the receptor).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells (if necessary) and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.

-

For D1-like receptors, the response will be an increase in cAMP.

-

For D2-like receptors, the response will be an inhibition of the forskolin-stimulated cAMP increase.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Discussion

This compound's pharmacological profile as a full agonist at dopamine receptors positions it as a significant compound for both therapeutic applications and as a research tool. The lack of comprehensive, publicly available quantitative data on its interaction with all five dopamine receptor subtypes highlights a gap in the current understanding of its detailed pharmacology. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the binding affinity and functional potency of this compound, thereby contributing to a more complete picture of its mechanism of action.

Further research is warranted to elucidate the precise selectivity profile of this compound across the D1-like and D2-like receptor families. Such studies will be invaluable for understanding the clinical effects of ibopamine and for the rational design of new dopaminergic drugs with improved subtype selectivity and therapeutic indices.

Conclusion

This technical guide has summarized the current knowledge of this compound's agonist activity at dopamine receptors and provided detailed protocols for its further characterization. While it is established that this compound is a full dopamine receptor agonist, a comprehensive quantitative analysis of its interaction with each of the five receptor subtypes is needed. The methodologies and visualizations presented herein are intended to facilitate this research, ultimately leading to a more profound understanding of this compound's pharmacology and its potential in drug development.

References

- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enzymatic Synthesis of N-Methyldopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of N-methyldopamine, also known as epinine. It details the enzymatic reaction at the core of its production, presents quantitative data for key components, outlines experimental protocols for its synthesis and analysis, and visualizes the biochemical cascade and experimental workflows. N-methyldopamine is a crucial intermediate in the biosynthesis of adrenaline and a compound of interest in pharmacological research.

Core Synthesis Pathway

N-methyldopamine is synthesized through the N-methylation of dopamine (B1211576). This reaction is catalyzed by specific enzymes that transfer a methyl group from a donor molecule to the amine group of dopamine.

Key Components of the Synthesis Pathway:

-

Substrate: Dopamine

-

Product: N-methyldopamine (this compound)

-

Enzyme: While Phenylethanolamine N-methyltransferase (PNMT) is known to methylate norepinephrine (B1679862) to epinephrine, other non-specific N-methyltransferases can also catalyze the methylation of dopamine.

-

Methyl Donor: S-adenosyl-L-methionine (SAM) is the primary methyl group donor in this biochemical reaction.

The primary pathway for the biosynthesis of dopamine, the precursor to N-methyldopamine, begins with the amino acid L-tyrosine. L-tyrosine is first hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine.[1]

Quantitative Data

The following table summarizes key quantitative data related to the enzymatic synthesis of N-methyldopamine. Please note that specific values can vary depending on the experimental conditions and the specific enzyme used.

| Parameter | Value | Enzyme Source/Organism | Reference |

| Enzyme | |||

| Km (Dopamine) | ~250 µM | Rat Brain Homogenate | Data extrapolated from studies on similar N-methyltransferases |

| Km (SAM) | ~5 µM | Rat Brain Homogenate | Data extrapolated from studies on similar N-methyltransferases |

| Optimal pH | 7.5 - 8.5 | General | General knowledge of methyltransferase activity |

| Optimal Temperature | 37 °C | General | General knowledge of mammalian enzyme activity |

| Reaction Conditions | |||

| Incubation Time | 60 - 120 minutes | In vitro assay | Typical for enzyme kinetic studies |

| Enzyme Concentration | 0.1 - 1.0 mg/mL | In vitro assay | Typical for enzyme kinetic studies |

| Substrate Concentration | 0.1 - 5 mM (Dopamine) | In vitro assay | Typical for enzyme kinetic studies, should be varied for kinetic analysis |

| Cofactor Concentration | 0.1 - 1 mM (SAM) | In vitro assay | Typical for enzyme kinetic studies, should be in excess |

| Analytical Parameters | |||

| HPLC Retention Time (DA) | Varies based on column and mobile phase | Analytical Standard | Refer to specific analytical methods |

| HPLC Retention Time (N-MD) | Varies based on column and mobile phase | Analytical Standard | Refer to specific analytical methods |

| Mass-to-charge ratio (m/z) | 154.08 (Dopamine, [M+H]+) | Mass Spectrometry | Calculated from molecular weight |

| Mass-to-charge ratio (m/z) | 168.10 (N-Methyldopamine, [M+H]+) | Mass Spectrometry | Calculated from molecular weight |

Experimental Protocols

Enzymatic Synthesis of N-Methyldopamine

This protocol describes a general method for the in vitro enzymatic synthesis of N-methyldopamine from dopamine using a crude enzyme preparation.

Materials:

-

Dopamine hydrochloride

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (pH 8.0)

-

Enzyme source (e.g., rat liver homogenate, commercially available N-methyltransferase)

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Perchloric acid (PCA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and electrochemical or fluorescence detector.

Procedure:

-

Enzyme Preparation: If using a tissue homogenate, prepare a 10% (w/v) homogenate in ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4). Centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant will be used as the enzyme source.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

100 mM Tris-HCl, pH 8.0

-

1 mM Dopamine

-

0.5 mM SAM

-

0.5 mg/mL enzyme protein

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid.

-

Sample Preparation for Analysis: Vortex the mixture and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant for analysis.

Quantification of N-Methyldopamine by HPLC

This protocol provides a general method for the quantification of N-methyldopamine using HPLC with electrochemical detection.

Instrumentation:

-

HPLC system with a pump, autosampler, and electrochemical detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

A typical mobile phase consists of:

-

90 mM sodium phosphate (B84403) monobasic

-

50 mM citric acid

-

1.7 mM 1-octanesulfonic acid sodium salt

-

50 µM EDTA

-

10% acetonitrile

-

-

Adjust pH to 3.0 with phosphoric acid.

-

Filter and degas the mobile phase before use.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of N-methyldopamine of known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in 0.2 M perchloric acid.

-

Sample Injection: Inject 20 µL of the prepared standards and the supernatant from the enzymatic synthesis reaction onto the HPLC system.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30°C

-

Electrochemical detector potential: +0.7 V

-

-

Data Analysis: Identify and quantify the N-methyldopamine peak in the sample chromatograms by comparing the retention time and peak area to those of the standards. Construct a standard curve by plotting peak area versus concentration for the standards and use this to determine the concentration of N-methyldopamine in the samples.

Visualizations

The following diagrams illustrate the N-methyldopamine synthesis pathway and a typical experimental workflow for its analysis.

Caption: Biosynthesis pathway of N-methyldopamine from L-Tyrosine.

Caption: Experimental workflow for synthesis and analysis of N-methyldopamine.

References

Epinine as an Active Metabolite of Ibopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibopamine (B1674151), an orally active sympathomimetic agent, serves as a prodrug that is rapidly and extensively hydrolyzed by plasma and tissue esterases into its pharmacologically active metabolite, epinine (N-methyldopamine).[1][2][3] this compound exerts its effects through complex interactions with both dopaminergic and adrenergic receptor systems, leading to a range of cardiovascular and renal responses. This technical guide provides an in-depth overview of the metabolic conversion of ibopamine to this compound, the pharmacokinetic and pharmacodynamic properties of this compound, its receptor binding profile, and the associated signaling pathways. Detailed methodologies for key experimental procedures are also outlined to facilitate further research and development in this area.

Introduction

Ibopamine was developed as an orally bioavailable dopamine (B1211576) analog for the management of conditions such as congestive heart failure.[3][4] Its clinical utility is entirely attributable to its rapid conversion to this compound, which acts as a full agonist at dopamine (DA) and adrenergic (α and β) receptors.[5] Understanding the pharmacological profile of this compound is therefore crucial for the effective and safe use of ibopamine. This guide synthesizes the current knowledge on this compound, with a focus on quantitative data, experimental protocols, and the molecular mechanisms of action.

Metabolic Conversion of Ibopamine to this compound

The primary metabolic pathway of ibopamine is its hydrolysis to this compound, catalyzed by esterases present in the plasma and various tissues.[1][6] This conversion is a prerequisite for the pharmacological activity of ibopamine.[6]

Experimental Protocol: In Vitro Hydrolysis of Ibopamine

Objective: To determine the rate of this compound formation from ibopamine in the presence of plasma or tissue homogenates.

Materials:

-

Ibopamine hydrochloride

-

This compound hydrochloride (for standard curve)

-

Human plasma (or tissue homogenate, e.g., liver S9 fraction)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Esterase inhibitors (e.g., physostigmine, as a negative control)

-

Acetonitrile (B52724) (for protein precipitation)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound in PBS.

-

Incubation: In a temperature-controlled water bath at 37°C, add a known concentration of ibopamine to a solution containing human plasma or tissue homogenate diluted in PBS.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile to stop the enzymatic reaction and precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Analyze the supernatant for this compound concentration using a validated HPLC-electrochemical detection method.

-

Data Analysis: Plot the concentration of this compound formed against time to determine the rate of hydrolysis.

Pharmacokinetics of this compound

Following oral administration of ibopamine, this compound is rapidly formed and appears in the plasma.[4][7] Its pharmacokinetic profile has been studied in healthy volunteers and various patient populations.

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Volunteers (200 mg Ibopamine)[7] | Patients with Chronic Renal Impairment (100 mg Ibopamine)[8] |

| Cmax (ng/mL) | ~13-20 | Not significantly different from normal subjects |

| Tmax (hours) | ~1 | ~0.25 (15 minutes) |

| t½ (hours) | Not specified | Not significantly different from normal subjects |

| AUC (ng·h/mL) | Significantly reduced with food | Not significantly different from normal subjects |

Pharmacodynamics of this compound

This compound's pharmacodynamic effects are dose-dependent and result from its interaction with a variety of receptors.[5] At lower concentrations, dopaminergic effects predominate, while at higher concentrations, adrenergic effects become more pronounced.[5]

Data Presentation: Hemodynamic Effects of this compound Infusion in Patients with Heart Failure[9]

| Infusion Rate (µg/kg/min) | Mean Free this compound Plasma Level (ng/mL) | Change in Systemic Vascular Resistance (SVR) | Change in Ejection Fraction (EF) | Change in Cardiac Output (CO) |

| 0.5 | Not specified | -9% | Not significant | Not significant |

| 1.0 | 14.3 ± 3.7 | -22% | +6% (from 32% to 38%) | Increased |

Receptor Binding Profile and Signaling Pathways

This compound's diverse pharmacological actions are a consequence of its ability to bind to and activate multiple G protein-coupled receptors.

Receptor Binding Affinities

Specific Ki values for this compound at all dopamine and adrenergic receptor subtypes are not comprehensively available in the public domain. However, studies have indicated that this compound is a potent agonist at both dopamine and adrenergic receptors.[4][5] It is generally considered to be more potent at D2 and β-adrenoceptors than dopamine.[4]

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways activated by this compound at key dopamine and adrenergic receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Ibopamine. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibopamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography with electrochemical detection for plasma norepinephrine and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]

- 8. Effect of ibopamine and the active metabolite this compound on the catecholamine content of rat hypothalamus and brainstem in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of N-Methyldopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyldopamine, also known as epinine or deoxyepinephrine, is a naturally occurring catecholamine structurally related to the neurotransmitter dopamine (B1211576). It is found in various plants and animals and is also a key metabolite of the antihypertensive drug methyldopa (B1676449). N-methyldopamine exhibits a range of pharmacological activities by interacting with dopaminergic and adrenergic receptors, making it a molecule of significant interest in neuroscience and cardiovascular research. This technical guide provides an in-depth overview of the pharmacological properties of N-methyldopamine, focusing on its receptor interactions, signaling pathways, and in vivo effects. All quantitative data are summarized for easy comparison, and detailed experimental methodologies for key cited experiments are provided.

Receptor Binding and Functional Activity

N-methyldopamine's pharmacological effects are mediated through its interaction with various G-protein coupled receptors (GPCRs), primarily dopamine and adrenergic receptors. While comprehensive quantitative data on its binding affinity (Ki) and functional potency (EC50/IC50) across all receptor subtypes is not extensively available in a single source, this guide compiles the available information to provide a clear pharmacological profile.

Dopamine Receptor Interactions

N-methyldopamine is recognized as a full agonist at dopamine receptors, with a notable activity at the D1 receptor subtype.

Table 1: N-Methyldopamine Binding Affinity (Ki) and Functional Activity (EC50/IC50) at Dopamine Receptors

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | EC50/IC50 (nM) | Reference |

| D1 | N-Methyldopamine | - | Agonist Activity | - | - | [Qualitative Agonist] |

| D2 | N-Methyldopamine | - | - | - | - | - |

| D3 | N-Methyldopamine | - | - | - | - | - |

| D4 | N-Methyldopamine | - | - | - | - | - |

| D5 | N-Methyldopamine | - | - | - | - | - |

| Note: Specific quantitative Ki and EC50/IC50 values for N-methyldopamine at all dopamine receptor subtypes are not readily available in the reviewed literature. It is established as a DA1 receptor agonist. |

Adrenergic Receptor Interactions

N-methyldopamine also demonstrates significant activity at adrenergic receptors, acting as a full agonist. Its potency can vary depending on the receptor subtype and the experimental model. Notably, it has been reported to be 30- to 100-fold more potent than dopamine at alpha-adrenergic receptors in frog skin melanocytes and possesses a greater capacity to stimulate beta-2 adrenoceptors compared to dopamine.

Table 2: N-Methyldopamine Binding Affinity (Ki) and Functional Activity (EC50/IC50) at Adrenergic Receptors

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | EC50/IC50 (nM) | Reference |

| α1 | N-Methyldopamine | Frog | Functional Assay | - | More potent than dopamine | [1] |

| α2 | N-Methyldopamine | Frog | Functional Assay | - | More potent than dopamine | [1] |

| β1 | N-Methyldopamine | - | - | - | - | - |

| β2 | N-Methyldopamine | Canine | In vivo | - | More potent than dopamine | [2] |

| β3 | N-Methyldopamine | - | - | - | - | - |

| Note: Comprehensive quantitative Ki and EC50/IC50 values for N-methyldopamine at all adrenergic receptor subtypes are not readily available in the reviewed literature. The table reflects available comparative potency data. |

Serotonin (B10506) Receptor Interactions

The interaction of N-methyldopamine with serotonin receptors is not as well-characterized as its effects on dopaminergic and adrenergic systems. Further research is required to determine its binding affinities and functional activities at various 5-HT receptor subtypes.

Table 3: N-Methyldopamine Binding Affinity (Ki) at Serotonin Receptors

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| 5-HT1A | N-Methyldopamine | - | - | - |

| 5-HT2A | N-Methyldopamine | - | - | - |

| 5-HT2C | N-Methyldopamine | - | - | - |

| Note: Data on the binding affinity of N-methyldopamine at serotonin receptors is currently unavailable in the reviewed literature. |

Signaling Pathways

The physiological effects of N-methyldopamine are initiated by its binding to and activation of specific GPCRs, which in turn trigger intracellular signaling cascades.

Dopamine D1 Receptor Signaling

As an agonist at the D1 dopamine receptor, N-methyldopamine is expected to activate the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses.

Alpha-2 Adrenergic Receptor Signaling

At α2-adrenergic receptors, N-methyldopamine acts as an agonist, which typically involves coupling to the inhibitory G-protein, Gαi/o. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP and subsequently reduced PKA activity.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of N-methyldopamine for a target receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a known concentration of a specific radioligand for the target receptor.

-

For competition assays, include varying concentrations of unlabeled N-methyldopamine.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of N-methyldopamine to generate a competition curve.

-

Determine the IC50 value (the concentration of N-methyldopamine that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Cardiovascular Effects in Rats (General Protocol)

This protocol describes a general method for assessing the effects of N-methyldopamine on blood pressure and heart rate in anesthetized rats.

References

Epinine's Cardiovascular Effects: A Technical Guide for Researchers

An In-depth Examination of the Core Cardiovascular Actions of Epinine, its Receptor Interactions, and Downstream Signaling Pathways.

Introduction

This compound, the N-methyldopamine metabolite of the orally active inotropic pro-drug ibopamine, exerts a complex and multifaceted influence on the cardiovascular system. Its pharmacological profile, characterized by interactions with both dopaminergic and adrenergic receptors, has positioned it as a subject of significant interest in the study and development of cardiovascular therapeutics. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative impact of this compound on key hemodynamic parameters, details the experimental methodologies used to elucidate these effects, and visualizes the intricate signaling pathways it modulates.

Receptor Binding Profile and Mechanism of Action

This compound's cardiovascular effects are a direct consequence of its interaction with a spectrum of G-protein coupled receptors, including dopamine (B1211576) (D1 and D2) and adrenergic (alpha-1, alpha-2, beta-1, and beta-2) receptors. While it is the active metabolite of ibopamine, which is used to treat heart failure, this compound itself demonstrates a distinct pattern of receptor activation compared to its parent compound and other catecholamines like dopamine and epinephrine.

Studies have shown that this compound possesses significant dopamine D1-like receptor activity, which contributes to vasodilation in certain vascular beds.[1] However, its cardiovascular actions are also heavily influenced by its potent alpha-adrenergic receptor activity, which is more pronounced than that of dopamine.[1] This dual action on dopaminergic and adrenergic receptors results in a complex hemodynamic profile that is dose-dependent and varies across different vascular territories.

Quantitative Effects on Cardiovascular Parameters

The administration of this compound leads to measurable changes in several key cardiovascular parameters. The following tables summarize the quantitative data from preclinical and clinical studies, providing a clear comparison of its effects.

Table 1: Hemodynamic Effects of Intravenous this compound Infusion in Anesthetized Dogs

| Parameter | Dose: 3 µg/kg/min | Dose: 6 µg/kg/min | Reference |

| Change in Blood Pressure | No significant change | ~20 mm Hg increase | [1] |

| Change in Heart Rate | Not specified | Not specified | [1] |

| Renal Blood Flow | No significant change | No significant change | [1] |

This table summarizes the key findings from a comparative study between dopamine and this compound in a canine model. The data highlights this compound's pressor effects at higher doses without a significant impact on renal blood flow, distinguishing it from dopamine.[1]

Table 2: Effects of Intravenous this compound Infusion in Patients with Mild to Moderate Heart Failure

| Parameter | Dose: 0.5 µg/kg/min | Dose: 1 µg/kg/min | Reference |

| Systemic Vascular Resistance (SVR) | 9% decrease | 22% decrease | [2] |

| Ejection Fraction (EF) | Not specified | Increased from 32% to 38% | [2] |

| Cardiac Output (CO) | Not specified | Increased | [2] |

| Heart Rate (HR) | No significant change | No significant change | [2] |

| dP/dtmax | No significant change | No significant change | [2] |

| Coronary Blood Flow | No significant change | No significant change | [2] |

| Myocardial Oxygen Uptake | No significant change | No significant change | [2] |

This table presents data from a study in human patients with heart failure, demonstrating that at therapeutic concentrations achieved with oral ibopamine, this compound primarily improves cardiac pump function by reducing afterload (SVR) rather than through direct inotropic stimulation.[2]

Signaling Pathways

This compound's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathways involve the activation of G-proteins, leading to the modulation of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) triphosphate (IP3).

Beta-Adrenergic and D1 Receptor Signaling in Cardiomyocytes

Activation of beta-1 and beta-2 adrenergic receptors, as well as D1-like dopamine receptors in the heart, primarily couples to the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).

Caption: Gs-protein coupled signaling cascade in cardiomyocytes.

Alpha-1 Adrenergic Receptor Signaling in Vascular Smooth Muscle

In vascular smooth muscle, this compound's activation of alpha-1 adrenergic receptors is a key contributor to its vasoconstrictive effects. This receptor is coupled to the Gq-protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC), both of which lead to smooth muscle contraction and vasoconstriction.

Caption: Gq-protein coupled signaling in vascular smooth muscle.

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the cardiovascular effects of this compound.

Hemodynamic Studies in Anesthetized Dogs

-

Animal Model: Adult mongrel dogs of either sex are anesthetized, typically with pentobarbital (B6593769) sodium.

-

Instrumentation:

-

A femoral artery is cannulated for the measurement of arterial blood pressure.

-

A femoral vein is cannulated for the intravenous infusion of this compound or other test substances.

-

Electromagnetic flow probes are placed around the renal, mesenteric, and femoral arteries to measure regional blood flow.

-

A catheter is placed in a femoral vein for the collection of blood samples.

-

-

Experimental Procedure:

-

Following a stabilization period, baseline hemodynamic measurements are recorded.

-

This compound is infused intravenously at varying doses (e.g., 3 and 6 µg/kg/min).

-

Hemodynamic parameters (blood pressure, heart rate, regional blood flows) are continuously monitored and recorded.

-

In some protocols, pharmacological antagonists (e.g., phenoxybenzamine (B1677643) for alpha-blockade, propranolol (B1214883) for beta-blockade, sulpiride (B1682569) for D2-blockade) are administered to elucidate the receptor mechanisms involved.

-

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Caption: Workflow for hemodynamic studies in anesthetized dogs.

Studies in Patients with Heart Failure

-

Patient Population: Patients with diagnosed mild to moderate heart failure (e.g., New York Heart Association class II-III).

-

Instrumentation:

-

A thermodilution catheter is inserted into the pulmonary artery for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

-

An arterial line is placed for continuous blood pressure monitoring.

-

A peripheral intravenous line is used for the infusion of this compound.

-

-

Experimental Procedure:

-

After a baseline period of hemodynamic stability, initial measurements are taken.

-

This compound is infused intravenously at escalating doses (e.g., 0.5 and 1 µg/kg/min).

-

Hemodynamic parameters are measured at steady-state for each infusion rate.

-

In some studies, left ventricular function is assessed using techniques like radionuclide ventriculography to measure ejection fraction.

-

Blood samples may be drawn to determine plasma this compound concentrations and levels of other catecholamines.

-

-

Data Analysis: Hemodynamic and ventricular function parameters are compared between baseline and each this compound infusion period.

Caption: Workflow for clinical studies in heart failure patients.

Conclusion

This compound exhibits a unique and complex pharmacological profile in the cardiovascular system, acting as a potent agonist at both dopaminergic and adrenergic receptors. Its hemodynamic effects are a balance between vasodilation (mediated primarily by D1-like receptors) and vasoconstriction (mediated by alpha-adrenergic receptors), along with potential inotropic and chronotropic effects (mediated by beta-adrenergic receptors). In the context of heart failure, this compound appears to improve cardiac function predominantly through afterload reduction at clinically relevant concentrations. A thorough understanding of its dose-dependent effects, receptor interactions, and downstream signaling pathways is crucial for the continued exploration of its therapeutic potential and the development of novel cardiovascular drugs. The data and methodologies presented in this guide provide a foundational resource for researchers in this field.

References

- 1. Comparison of the cardiovascular actions of dopamine and this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of intravenous this compound administration on left ventricular systolic performance, coronary hemodynamics, and circulating catecholamines in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Epinine's Role in Ocular Pressure Regulation: A Technical Guide for Researchers

An In-depth Examination of the Mechanism of Action, Signaling Pathways, and Therapeutic Application

Introduction

Epinine, a prodrug of epinephrine (B1671497), has historically been a cornerstone in the management of ocular conditions characterized by elevated intraocular pressure (IOP), such as open-angle glaucoma. As a non-selective adrenergic agonist, its primary therapeutic action is to lower IOP. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling cascades, and experimental evidence defining this compound's role in ocular physiology.

It is critical to clarify a common misconception from the outset. The therapeutic application of this compound is to induce a state of lower intraocular pressure (ocular hypotension) to treat conditions of pathologically high pressure (ocular hypertension/glaucoma). It is not used to treat ocular hypotony, a condition defined by abnormally low IOP (generally 5 mmHg or less), which can lead to severe visual complications.[1][2] this compound's mechanism of action is fundamentally opposed to the therapeutic goals in managing ocular hypotony. This paper will detail the mechanisms by which this compound lowers IOP, thereby clarifying its established therapeutic role and its contraindication for hypotony treatment.

Pharmacology and Mechanism of Action

This compound is pharmacologically inactive until it penetrates the cornea and is hydrolyzed by esterases into its active form, epinephrine.[3] Epinephrine then exerts its effects by binding to α- and β-adrenergic receptors located in the anterior segment of the eye.[4] This interaction initiates a cascade of intracellular events that collectively reduce IOP through a dual mechanism:

-

Reduction of Aqueous Humor Production: Epinephrine stimulates α2-adrenergic receptors on the ciliary body epithelium, which inhibits adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently, a reduction in aqueous humor secretion.

-

Increased Aqueous Humor Outflow: The drug enhances the outflow of aqueous humor through the trabecular meshwork.[3][5] This effect is primarily mediated by β2-adrenergic receptor stimulation, which is thought to relax the ciliary muscle and alter the extracellular matrix of the trabecular meshwork, thereby reducing outflow resistance.

Signaling Pathways

The physiological effects of epinephrine are mediated by distinct G protein-coupled receptor (GPCR) signaling pathways.

β-Adrenergic Pathway: Upon binding to β-adrenergic receptors, epinephrine activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[6][7][] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to facilitate aqueous outflow.

α2-Adrenergic Pathway: Activation of α2-adrenergic receptors engages an inhibitory G protein (Gi). This action directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in aqueous humor production.[9]

Indirect Signaling Mechanisms: The ocular hypotensive effect of epinephrine is also partially mediated by the release of other endogenous autacoids, namely prostaglandins (B1171923) and adenosine.[4][10] Epinephrine administration can stimulate the production of prostaglandins, which are potent ocular hypotensive agents.[4] Furthermore, it increases the concentration of adenosine in the aqueous humor, which contributes to the reduction in IOP by activating adenosine A1 receptors.[4]

Quantitative Data Presentation

The effects of epinephrine on aqueous humor dynamics have been quantified in several clinical studies. The following tables summarize key findings.

Table 1: Effects of 2% Epinephrine Hydrochloride on Aqueous Humor Dynamics Data from a study in 26 human volunteers after one week of twice-daily treatment.[5]

| Parameter | Baseline (Mean ± SEM) | After Epinephrine (Mean ± SEM) | Percentage Change | p-value |

| Intraocular Pressure (mmHg) | 21.2 ± 0.3 | 17.1 ± 0.2 | -19% | 0.01 |

| Aqueous Flow (μl/min) | 3.3 ± 0.2 | 2.9 ± 0.2 | -12% | 0.03 |

| Trabecular Outflow Facility (μl/min/mmHg) | 0.18 ± 0.02 | 0.26 ± 0.03 | +44% | 0.02 |

Table 2: Epinephrine-Induced Changes in Aqueous Humor Purine Levels in Rabbits Data measured 3 hours after topical epinephrine administration.[4]

| Purine | Vehicle-Treated (ng/100 μl) | Epinephrine-Treated (ng/100 μl) |

| Adenosine | 2.7 ± 0.38 | 11 ± 1.6 |

| Inosine | 29 ± 4.2 | 66 ± 4.4 |

Table 3: Inhibition of Epinephrine's Ocular Hypotensive Effect by Indomethacin (B1671933) Data from patients with glaucoma or ocular hypertension treated with 2% topical epinephrine for two weeks.[10]

| Systemic Treatment | Baseline IOP (mmHg, Mean ± SEM) | IOP Reduction with Epinephrine (mmHg, Mean ± SEM) |

| Placebo | - | 8.1 ± 1.4 |

| Indomethacin (25 mg, 4x daily) | 19.7 ± 0.6 | 1.9 ± 0.6 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

Protocol 1: Evaluation of Aqueous Humor Dynamics in Humans

This study aimed to clarify the effects of multiple doses of topical epinephrine on aqueous humor dynamics in human eyes.[5]

-

Study Design: A single-center, baseline-controlled study.

-

Subjects: 26 human volunteers.

-

Treatment Regimen: One eye of each subject was treated with 2% epinephrine hydrochloride twice daily for one week. The contralateral eye served as a control.

-

Measurements:

-

Intraocular Pressure (IOP): Measured by pneumatonometry.

-

Aqueous Flow & Trabecular Outflow Facility: Assessed by fluorophotometry.

-

Episcleral Venous Pressure: Determined by venomanometry.

-

Uveoscleral Outflow: Calculated mathematically using the Goldmann equation.

-

-

Timeline: All parameters were assessed at baseline and after the one-week treatment period.

Protocol 2: Investigation of Adenosine's Role in Rabbits

This study evaluated the contribution of adenosine receptor activation to the ocular hypotensive action of epinephrine.[4]

-

Study Design: A preclinical, antagonist-pretreatment animal study.

-

Subjects: New Zealand White rabbits.

-

Methodology:

-

Antagonist Pretreatment: Rabbits were topically pretreated with either the adenosine A1 antagonist 8-(p-sulfophenyl)theophyline (8-SPT), the A2 antagonist DMPX, or a vehicle.

-

Epinephrine Administration: Epinephrine (500 μg) was administered topically.

-

Functional Evaluation: IOP and pupil diameter were monitored at various time points post-administration. Total outflow facility was also evaluated in a separate group.

-

Biochemical Analysis: In another cohort, aqueous humor samples were obtained 3 hours after epinephrine or vehicle administration. Purine (adenosine, inosine) levels were quantified using high-performance liquid chromatography (HPLC).

-

-

Key Outcome: The study assessed whether blocking adenosine receptors would inhibit the IOP-lowering effect of epinephrine.

Ocular Hypotony: A Contraindication for this compound

Ocular hypotony is a potentially vision-threatening condition characterized by an IOP of 5 mmHg or less.[1] It can arise from various causes, including surgical wound leaks, chronic inflammation (uveitis), or retinal detachment.[2][11] The clinical consequences of chronic hypotony are severe and include:

-

Hypotony Maculopathy: Folds in the choroid and retina leading to distorted vision.

-

Corneal Decompensation: Swelling and clouding of the cornea.

-

Cataract Formation: Accelerated opacification of the lens.

-

Choroidal Effusion: Fluid accumulation in the suprachoroidal space.[1]

Given that the fundamental mechanism of this compound (epinephrine) is to lower IOP, its administration in a hypotonous eye would be counterproductive and would exacerbate the condition. Therefore, ocular hypotony is a clear contraindication for the use of this compound or any other IOP-lowering medication. Management of ocular hypotony involves identifying and correcting the underlying cause and may include anti-inflammatory medications (corticosteroids), surgical repair of leaks, or injection of viscoelastic substances to reform the eye.[12]

Conclusion

This compound, as a prodrug of epinephrine, is an effective agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Its mechanism of action is well-characterized, involving a dual effect on reducing aqueous humor production via α2-adrenergic stimulation and enhancing trabecular outflow through β-adrenergic pathways. This action is further supported by indirect mechanisms involving the release of prostaglandins and adenosine. The quantitative data from clinical and preclinical studies robustly support its ocular hypotensive effect. However, it is precisely this IOP-lowering capability that makes this compound entirely unsuitable for the treatment of ocular hypotony. A thorough understanding of its pharmacology and signaling pathways is essential for its appropriate clinical application and for guiding future research in ocular pressure regulation.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Hypotony - Glaucoma Research Foundation [glaucoma.org]

- 3. lowvisionaids.org [lowvisionaids.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Effects of multiple dosing of epinephrine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 9. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the epinephrine-induced reduction of intraocular pressure by systemic indomethacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ocular Hypotony - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

The Comprehensive Guide to Epinine-Activated Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is a sympathomimetic catecholamine that serves as an agonist for both adrenergic and dopamine (B1211576) receptors, triggering a complex array of intracellular signaling cascades. As the primary active metabolite of the cardiac stimulant ibopamine, a comprehensive understanding of its mechanism of action at the molecular level is paramount for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, offering detailed experimental methodologies, quantitative receptor interaction data, and visual diagrams of the core signaling networks.

This compound Receptor Interaction Profile

This compound elicits its physiological effects by binding to and activating G-protein coupled receptors (GPCRs) of the adrenergic and dopaminergic families. Its activity profile demonstrates a preference for certain receptor subtypes, distinguishing it from endogenous catecholamines like dopamine and epinephrine (B1671497). This compound is a full agonist at dopamine receptors and both alpha- and beta-adrenoceptors[1]. In vivo studies suggest that this compound is a more potent α, β2, and D2-receptor agonist, but a weaker D1-receptor agonist compared to dopamine[2].

Quantitative Receptor Binding and Functional Potency

The affinity (Ki) and potency (EC50) of this compound at various receptor subtypes are critical parameters for understanding its pharmacological effects. The following table summarizes available quantitative data for this compound and related endogenous ligands for comparison.

| Receptor Family | Receptor Subtype | Ligand | Parameter | Value (nM) |

| Dopamine | D1-like | This compound | - | Weaker than Dopamine |

| D2-like | This compound | - | More potent than Dopamine | |

| D2 | Dopamine | Ki | 1.8 | |

| D2 | Dopamine | EC50 | 20 | |

| Adrenergic | α-Adrenergic | This compound | - | Potent Agonist |

| β-Adrenergic | This compound | - | Potent Agonist | |

| β2-Adrenergic | This compound | - | More potent than Dopamine |

Core G-Protein Dependent Signaling Pathways

Upon binding to its cognate receptors, this compound initiates signaling cascades through the activation of heterotrimeric G-proteins. The specific G-protein activated (Gαs, Gαi, or Gαq) is determined by the receptor subtype engaged.

Gαs-Coupled Pathway: Adenylyl Cyclase Activation

This compound activates Gαs-coupled receptors, primarily the β-adrenergic (β1, β2, β3) and dopamine D1-like (D1, D5) receptors. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).

Gαi-Coupled Pathway: Adenylyl Cyclase Inhibition

Activation of Gαi-coupled receptors, such as the α2-adrenergic and dopamine D2-like (D2, D3, D4) receptors, by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Gαq-Coupled Pathway: Phospholipase C Activation

This compound's agonism at α1-adrenergic receptors activates the Gαq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

G-Protein Independent Signaling: β-Arrestin Pathway

Beyond classical G-protein signaling, agonist-occupied GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling (desensitization) and initiate receptor internalization. Furthermore, β-arrestin acts as a scaffold for various signaling proteins, initiating a distinct wave of G-protein-independent signaling.

Key Downstream Effector Pathways

The primary signaling events initiated by G-proteins and β-arrestin converge on several key downstream pathways that regulate fundamental cellular processes.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Activation of this pathway can be triggered by GPCRs through multiple mechanisms, including via PKC (downstream of Gαq), Ras activation (downstream of receptor tyrosine kinase transactivation), and through β-arrestin scaffolding. While epinephrine has been shown to have differential effects on ERK activation depending on the cell type, the general potential for activation exists through these convergent pathways[3][4][5].

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for cell survival, growth, and metabolism. GPCRs, particularly those coupled to Gβγ subunits, can activate PI3K. Studies have shown that β-adrenergic agonists can induce the phosphorylation and activation of Akt in a PI3K-dependent manner, conveying a pro-survival signal[6][7][8].

Experimental Methodologies

Radioligand Binding Assay (for Receptor Affinity)

This protocol determines the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest and harvest.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay) and store at -80°C.

-

-

Assay Procedure (96-well format):

-

Prepare serial dilutions of unlabeled this compound.

-

Set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand (e.g., [3H]-Prazosin for α1) + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known unlabeled antagonist (e.g., 10 µM Phentolamine).

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash filters with ice-cold wash buffer.

-

Measure radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for Gαs/Gαi Activity)

This assay measures changes in intracellular cAMP levels to determine the functional potency (EC50) of this compound at Gαs- or Gαi-coupled receptors.

-

Cell Preparation:

-

Seed cells expressing the receptor of interest in a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

-

For Gαs: Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C.

-

For Gαi: Add a Gαs-stimulator (e.g., 1 µM Forskolin) along with varying concentrations of this compound and incubate.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™)[9][10][11][12][13].

-

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Calculate the cAMP concentration for each this compound dose.

-

Plot cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Western Blot for ERK Phosphorylation (MAPK Activation)

This protocol detects the activation of the ERK pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.

-

Cell Treatment and Lysis:

-

Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Place plates on ice, wash with ice-cold PBS, and lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates.

-

-

Electrophoresis and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% acrylamide).

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane of the p-ERK antibodies using a stripping buffer.

-

Re-block and probe with a primary antibody against total ERK1/2.

-

Repeat the secondary antibody and detection steps.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample to determine the fold-change in activation.

-

Conclusion

This compound activates a diverse and interconnected network of cellular signaling pathways through its interaction with multiple adrenergic and dopamine receptor subtypes. The primary G-protein-mediated cascades involving adenylyl cyclase and phospholipase C, coupled with G-protein-independent β-arrestin signaling, converge on critical downstream effectors like ERK and Akt. This complex signaling profile underlies its varied physiological effects and highlights its potential as a pharmacological tool and a lead for therapeutic development. A thorough quantitative characterization of its receptor interaction profile and downstream pathway engagement is essential for refining its clinical applications and designing next-generation receptor-targeted drugs.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Epinephrine and insulin stimulate different mitogen-activated protein kinase signaling pathways in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 6. Activation of PI3K-Akt pathway mediates antiapoptotic effects of beta-adrenergic agonist in airway eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. GloSensor™ cAMP Assay Protocol [promega.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

Epinine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is a critical catecholamine that serves as both a precursor to adrenaline and an active metabolite of the prodrug ibopamine. Its pharmacological profile is characterized by a broad spectrum of activity at dopaminergic and adrenergic receptors, making its structural scaffold a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. We present a comprehensive summary of quantitative binding and functional data, detail the experimental protocols used for their determination, and illustrate the key signaling pathways and SAR principles through logical diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the optimization of catecholaminergic ligands.

Introduction to this compound

This compound, or N-methyldopamine, is an endogenous catecholamine structurally related to dopamine (B1211576) and epinephrine.[1] It is found in various plants and animals and is a key intermediate in the biosynthesis of adrenaline in the adrenal medulla.[1][2][3] Pharmacologically, this compound is recognized as the active metabolite of the cardiotonic and diuretic prodrug ibopamine.[1][4] Its mechanism of action is complex, involving direct agonism at dopamine (D1 and D2-like), α-adrenergic, and β-adrenergic receptors.[1][4][5] This multifaceted receptor interaction profile underpins its physiological effects, which include vasodilation via D1 receptor activation and modulation of neurotransmission through D2 receptor stimulation.[1][6] The inherent promiscuity of the this compound scaffold, coupled with its simple, modifiable structure, makes it an attractive template for medicinal chemistry campaigns aimed at developing receptor-selective agonists and antagonists.

Core Structure and Pharmacophoric Features

The this compound molecule consists of three key pharmacophoric elements that dictate its interaction with target receptors:

-

The Catechol Moiety (3,4-dihydroxybenzene ring): The two hydroxyl groups are essential for high-affinity binding and intrinsic activity at both dopaminergic and adrenergic receptors. They act as crucial hydrogen bond donors.

-

The Ethylamine (B1201723) Side Chain: A two-carbon spacer between the aromatic ring and the amino group is optimal for potent, direct-acting agonism.[7]

-

The N-Methyl Group: The substituent on the terminal amine significantly influences receptor selectivity. Compared to its parent compound, dopamine, the N-methyl group in this compound alters its activity profile, particularly at adrenergic receptors.

Understanding how modifications to each of these regions impact receptor binding and functional activity is the central goal of this compound SAR studies.

This compound Structure-Activity Relationship (SAR)

The following tables summarize quantitative data from various studies on this compound and related N-substituted dopamine analogs. The data highlight how structural modifications influence binding affinity (Ki) and functional potency (EC50/IC50) at dopamine and adrenergic receptors.

Dopamine Receptor Activity

Modifications to the N-substituent of the dopamine scaffold have a profound impact on affinity and selectivity for D1 and D2-like receptor subtypes.

| Compound | N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference(s) |

| Dopamine | -H | ~650 | ~15-3300 | ~50-1600 | [7][8] |

| This compound | -CH₃ | Data not available | Data not available | Data not available | N/A |

| N-Ethyl-DA | -CH₂CH₃ | >10000 | 120 | 100 | [5] |

| N-Propyl-DA | -(CH₂)₂CH₃ | >10000 | 25 | 2.5 | [5] |

| N-Phenylethyl-DA | -(CH₂)₂Ph | >10000 | 30 | 15 | [5] |

Note: D2 and D3 receptors can exist in high- and low-affinity states for agonists, leading to a range of reported Ki values.[8]

Key SAR Insights for Dopamine Receptors:

-